trans,trans-4-But-3-enyl-4'-(3,4-difluoro-phenyl)-bicyclohexyl
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Overview
Description
trans,trans-4-But-3-enyl-4'-(3,4-difluoro-phenyl)-bicyclohexyl is a complex organic compound with the molecular formula C22H30F2. This compound is characterized by its unique structure, which includes a butenyl group attached to a bicyclohexyl system, and two fluorine atoms attached to a benzene ring. It is a white to off-white crystalline powder with a melting point of 41.0 to 45.0 °C and a boiling point of approximately 398.2 °C .
Preparation Methods
The synthesis of trans,trans-4-But-3-enyl-4'-(3,4-difluoro-phenyl)-bicyclohexyl typically involves multiple steps, starting with the preparation of the butenylcyclohexyl intermediate. This intermediate is then subjected to a series of reactions, including cyclization and fluorination, to yield the final product. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the required purity levels for various applications .
Chemical Reactions Analysis
trans,trans-4-But-3-enyl-4'-(3,4-difluoro-phenyl)-bicyclohexyl undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
trans,trans-4-But-3-enyl-4'-(3,4-difluoro-phenyl)-bicyclohexyl has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of trans,trans-4-But-3-enyl-4'-(3,4-difluoro-phenyl)-bicyclohexyl involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. This compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
When compared to similar compounds, trans,trans-4-But-3-enyl-4'-(3,4-difluoro-phenyl)-bicyclohexyl stands out due to its unique structural features and reactivity. Similar compounds include:
4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-4-fluorobenzene: This compound has only one fluorine atom on the benzene ring, which affects its reactivity and applications.
4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]benzonitrile:
Overall, the unique combination of structural elements in this compound makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-[4-(4-but-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30F2/c1-2-3-4-16-5-7-17(8-6-16)18-9-11-19(12-10-18)20-13-14-21(23)22(24)15-20/h2,13-19H,1,3-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMULWEQZNFZORL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30F2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634614 |
Source
|
Record name | 1~4~-(But-3-en-1-yl)-3~3~,3~4~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155266-68-5 |
Source
|
Record name | 1~4~-(But-3-en-1-yl)-3~3~,3~4~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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